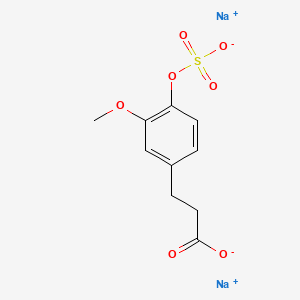
disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate is a chemical compound with the molecular formula C10H10Na2O7S. It is known for its unique structural properties, which include a methoxy group and a sulfonatooxy group attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzaldehyde and 3-chloropropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Sulfonation: The key step involves the sulfonation of the phenyl ring, which is achieved by reacting the intermediate product with sulfur trioxide or chlorosulfonic acid.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the disodium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and sulfonatooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The sulfonatooxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate can be compared with other similar compounds, such as:
3-Methoxy-4-hydroxybenzoic acid (Vanillic acid): Known for its antioxidant properties.
3-Methoxy-4-hydroxycinnamic acid (Ferulic acid): Exhibits antimicrobial and antioxidant activities.
6-Methoxy-3,4-dihydro-1H-isoquinoline: Used in the treatment of diabetes due to its unique biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H10Na2O7S |
|---|---|
Molecular Weight |
320.23 g/mol |
IUPAC Name |
disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate |
InChI |
InChI=1S/C10H12O7S.2Na/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15;;/h2,4,6H,3,5H2,1H3,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
InChI Key |
ZYKQILITKAAKDK-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















